2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]nicotinamide
Overview
Description
2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]nicotinamide is a useful research compound. Its molecular formula is C20H22N6O and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.18550935 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Activity
A series of compounds structurally related to 2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]nicotinamide, specifically N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides, have been synthesized and evaluated for their anticancer activity. These compounds showed significant anticancer activity against a panel of 60 human cancer cell lines. Notably, compounds 4g and 4i exhibited potent activity, inducing cell cycle arrest at the G2/M phase and cell death by apoptosis, primarily through the inhibition of tubulin polymerization. This suggests that derivatives of this compound may have therapeutic potential as anticancer agents, providing a foundation for further research into their mechanisms of action and potential clinical applications (Kamal et al., 2014).
Metabolism in Plants
Research on the metabolism of nicotinamide in higher plants has shown that it is used for pyridine (nicotinamide adenine) nucleotide synthesis, likely after conversion to nicotinic acid. This process leads to the incorporation of nicotinamide into compounds such as trigonelline (1-N-methylnicotinic acid) and nicotinic acid 1N-glucoside (Na-Glc), highlighting the diverse metabolic pathways of nicotinamide derivatives in plant systems. These findings provide insight into the role of nicotinamide and its derivatives in plant physiology and biochemistry, suggesting avenues for exploring the impact of these compounds on plant growth and metabolism (Matsui et al., 2007).
Herbicidal Activity
A study on the synthesis and evaluation of aryl-formyl piperidinone derivatives, which share structural motifs with this compound, revealed their potential as herbicides. Specifically, compound I-9 showed significant herbicidal activity, suggesting that similar compounds could be developed as new, environmentally friendly herbicide agents. This research demonstrates the potential agricultural applications of nicotinamide derivatives, providing a basis for the development of new strategies for weed control (Fu et al., 2021).
Antimicrobial Activity
Another area of research involves the synthesis and evaluation of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, compounds related to this compound. These compounds have shown significant antibacterial and moderate antifungal activities, indicating their potential as antimicrobial agents. This highlights the therapeutic potential of nicotinamide derivatives in the treatment of infectious diseases, providing a foundation for further research into their mechanisms of action and potential clinical applications (Vankadari et al., 2013).
Properties
IUPAC Name |
2-[4-(4-benzyltriazol-1-yl)piperidin-1-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O/c21-19(27)18-7-4-10-22-20(18)25-11-8-17(9-12-25)26-14-16(23-24-26)13-15-5-2-1-3-6-15/h1-7,10,14,17H,8-9,11-13H2,(H2,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFDRBKQUHMARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)CC3=CC=CC=C3)C4=C(C=CC=N4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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